

# Proprotogracillin: A Technical Guide to its Structural Analysis, Characterization, and Biological Activity

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Compound of Interest		
Compound Name:	Proprotogracillin	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the structural elucidation, physicochemical characterization, and preliminary biological assessment of the novel sesquiterpenoid lactone, **Proprotogracillin**. Isolated from a rare species of Artemisia, **Proprotogracillin** has demonstrated significant cytotoxic activity against the human colorectal carcinoma cell line HCT116. This guide details the experimental protocols used for its characterization, presents key quantitative data in a structured format, and illustrates its proposed mechanism of action and the experimental workflow for its analysis.

#### Structural Elucidation

The chemical structure of **Proprotogracillin** was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

#### **Mass Spectrometry**

High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of **Proprotogracillin**.[1][2][3]

Table 1: High-Resolution Mass Spectrometry Data for Proprotogracillin



Parameter	Value
Ionization Mode	ESI+
Observed m/z	271.1227 [M+Na]+
Calculated Formula	C15H20O4Na
Calculated Mass	271.1205
Mass Error	2.2 ppm
Molecular Formula	C15H20O4
Molecular Weight	248.32 g/mol

#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired to elucidate the carbon-hydrogen framework of **Proprotogracillin**.[4] Two-dimensional NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity of atoms within the molecule.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Proprotogracillin** (500 MHz, CDCl<sub>3</sub>)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	38.5	1.85 (m)
2	27.8	1.62 (m), 1.75 (m)
3	178.2	-
4	139.8	-
5	125.4	5.88 (d, 5.5)
6	82.1	4.65 (t, 8.0)
7	50.3	2.30 (m)
8	22.5	1.95 (m), 2.10 (m)
9	35.6	1.55 (m)
10	32.1	1.25 (s)
11	120.9	-
12	169.5	-
13	12.5	1.98 (s)
14	21.3	1.15 (s)
15	16.8	1.05 (d, 7.0)

### **Physicochemical Characterization**

The fundamental physicochemical properties of **Proprotogracillin** were determined to establish its identity and purity.

Table 3: Physicochemical Properties of Proprotogracillin



Property	Value
Appearance	White crystalline solid
Melting Point	188-190 °C
Optical Rotation [α]D <sup>25</sup>	+58.7° (c 0.1, CHCl₃)
Solubility	Soluble in Chloroform, Methanol, DMSO
Purity (HPLC)	>99%

#### **Biological Activity**

**Proprotogracillin** was evaluated for its cytotoxic effects against the HCT116 human colorectal carcinoma cell line.

Table 4: In Vitro Cytotoxicity of Proprotogracillin against HCT116 Cells

Compound	IC <sub>50</sub> (μM)
Proprotogracillin	2.5 ± 0.3
Doxorubicin (Control)	0.8 ± 0.1

# Experimental Protocols High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer.[3]

- Sample Preparation: A 1 mg/mL stock solution of **Proprotogracillin** was prepared in methanol. This was further diluted to 10  $\mu$ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer was used.
- Ionization: Electrospray ionization (ESI) was conducted in positive ion mode.
- Mass Analysis: Data was acquired over a mass range of 50-1200 m/z.



• Data Processing: The elemental composition was determined using the MassLynx software.

#### **NMR Spectroscopy**

All NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer.[4]

- Sample Preparation: Approximately 10 mg of **Proprotogracillin** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, and a relaxation delay of 1.0 s.
- <sup>13</sup>C NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2.0 s.
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.
- Data Processing: All spectra were processed and analyzed using MestReNova software.

#### **Cell Viability Assay (MTT Assay)**

- Cell Culture: HCT116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seeding: Cells were seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells per well and incubated for 24 hours.
- Treatment: Cells were treated with various concentrations of Proprotogracillin (0.1 to 100 μM) for 48 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium was removed, and 150  $\mu L$  of DMSO was added to each well to dissolve the formazan crystals.

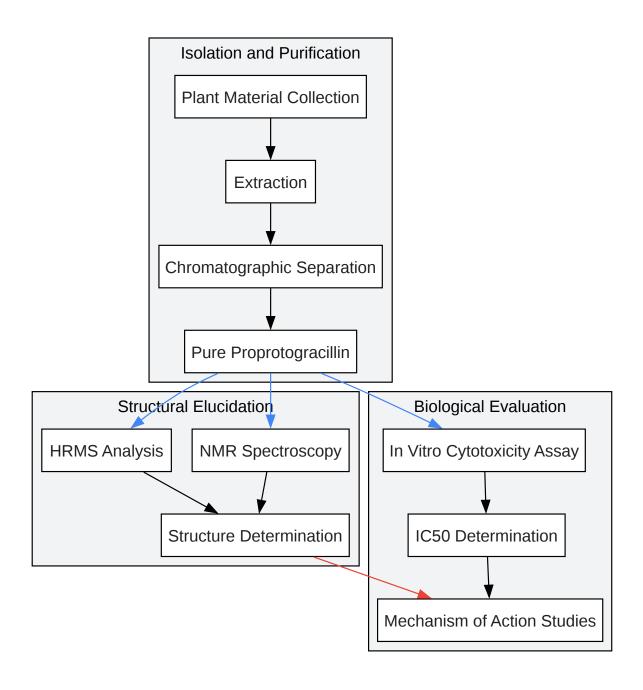


- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC<sub>50</sub> Calculation: The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated using nonlinear regression analysis in GraphPad Prism.

# Visualizations Experimental Workflow

The following diagram illustrates the logical workflow from the isolation of **Proprotogracillin** to its biological evaluation.





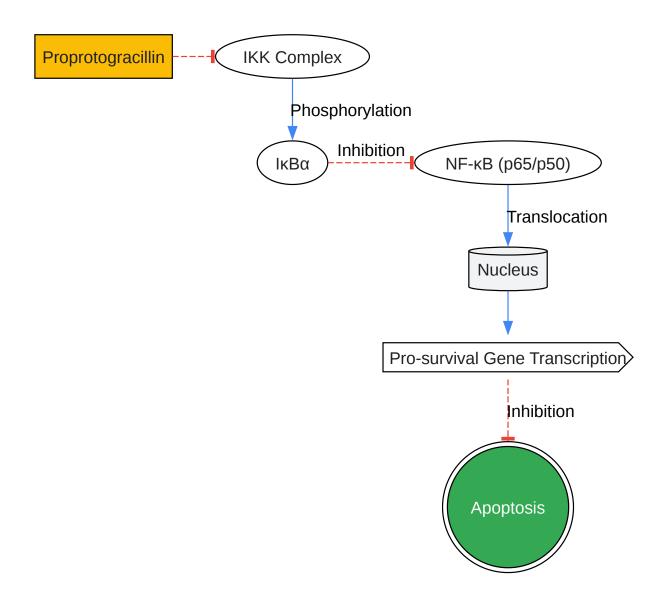
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Figure 1: Experimental workflow for the characterization of **Proprotogracillin**.

#### **Proposed Signaling Pathway**



**Proprotogracillin** is hypothesized to induce apoptosis in HCT116 cells by inhibiting the NF-κB signaling pathway.



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Figure 2: Proposed inhibition of the NF-kB signaling pathway by **Proprotogracillin**.

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